![molecular formula C25H32N6O B12823947 2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NVP-LEQ-506 is a small molecule that belongs to the class of organic compounds known as n-arylpiperazines. These compounds contain a piperazine ring where the nitrogen ring atom carries an aryl group. NVP-LEQ-506 has been used in trials studying the treatment of advanced solid tumors, recurrent or refractory medulloblastoma, and locally advanced or metastatic basal cell carcinoma .
Preparation Methods
The synthetic route for NVP-LEQ-506 involves the preparation of a piperazine derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the piperazine ring. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
NVP-LEQ-506 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NVP-LEQ-506 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and reactions of n-arylpiperazines.
Biology: It is used to investigate the role of the Hedgehog signaling pathway in cell growth and development.
Medicine: It is being studied for its potential use in treating various types of cancer, including advanced solid tumors, medulloblastoma, and basal cell carcinoma.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
NVP-LEQ-506 exerts its effects by inhibiting the smoothened protein, which is a key component of the Hedgehog signaling pathway. This pathway regulates cell growth, migration, invasion, and stem cell behavior. By inhibiting the smoothened protein, NVP-LEQ-506 can suppress cancer formation, reduce the proliferation of cancer cells, trigger apoptosis, and suppress cancer stem cell activity .
Comparison with Similar Compounds
NVP-LEQ-506 is a second-generation inhibitor of the smoothened protein. Similar compounds include:
Vismodegib: Another smoothened inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A smoothened inhibitor used in the treatment of advanced basal cell carcinoma.
Glasdegib: A smoothened inhibitor used in the treatment of acute myeloid leukemia.
NVP-LEQ-506 is unique in its high intrinsic potency and good pharmacokinetic properties, which result in excellent efficacy in rodent tumor models of medulloblastoma .
Properties
Molecular Formula |
C25H32N6O |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-[5-[4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazin-2-yl]propan-2-ol |
InChI |
InChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3 |
InChI Key |
POERAARDVFVDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)

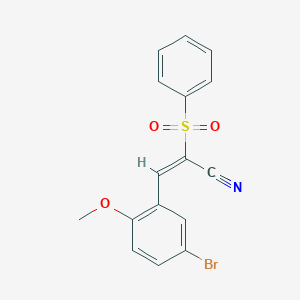
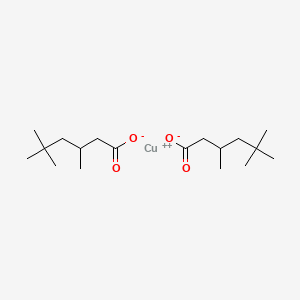
![N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12823881.png)
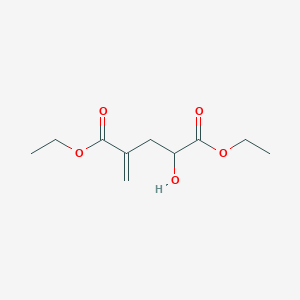

![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)
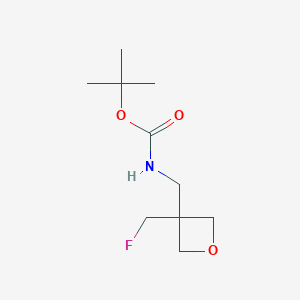
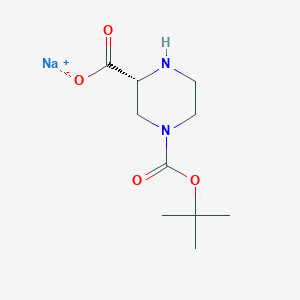
![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)
![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)
